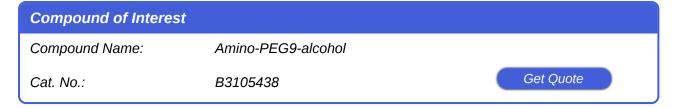


An In-depth Technical Guide to the Synthesis of Amino-PEG9-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Amino-PEG9-alcohol**, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product and its intermediate.

Introduction

Amino-PEG9-alcohol is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and a terminal hydroxyl group, connected by a nine-unit ethylene glycol spacer. The hydrophilic nature of the PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups allow for orthogonal conjugation strategies. The primary amine can be readily coupled to carboxylic acids, activated esters, or other electrophilic moieties, whereas the hydroxyl group can be further functionalized or used as an attachment point. This guide details a common and efficient two-step synthesis of Amino-PEG9-alcohol, commencing with the protection of a commercially available amino-PEG alcohol, followed by a deprotection step to yield the final product.

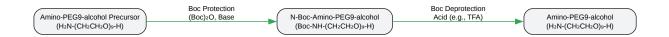
Synthetic Pathway

The synthesis of **Amino-PEG9-alcohol** is typically achieved through a two-step process involving the protection of the terminal amino group of a suitable precursor, followed by the



removal of the protecting group. The most common protecting group for amines in this context is the tert-butyloxycarbonyl (Boc) group, due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

The overall synthetic scheme is as follows:



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Caption: Synthetic pathway for Amino-PEG9-alcohol.

Experimental Protocols Synthesis of N-Boc-Amino-PEG9-alcohol (Intermediate)

This procedure describes the protection of the primary amine of the starting material using ditert-butyl dicarbonate ((Boc)₂O).

Materials:

- Amino-PEG9-alcohol (starting material)
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water, deionized
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

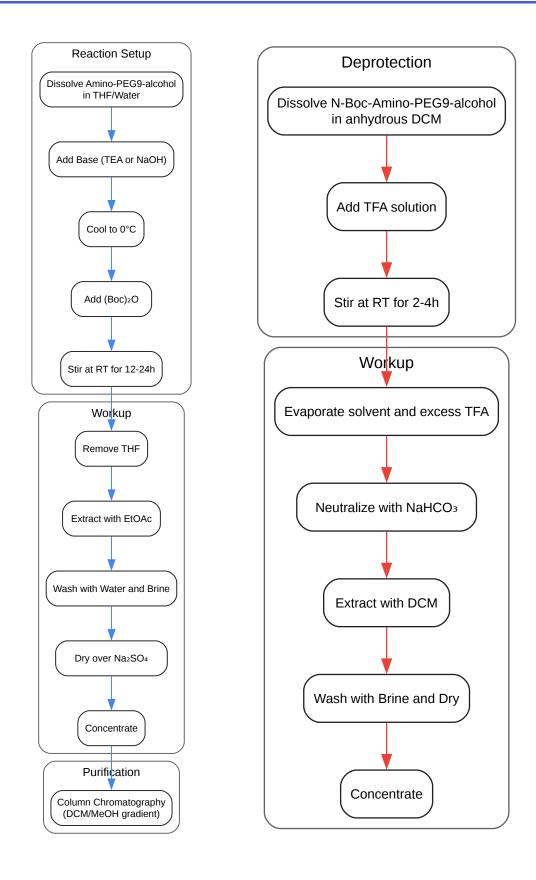


Procedure:

- In a round-bottom flask, dissolve the Amino-PEG9-alcohol starting material (1.0 eq) in a 2:1
 (v/v) mixture of THF and water.
- To this solution, add triethylamine (3.0 eq) or sodium hydroxide (1.1 eq) and stir the mixture for 5 minutes at room temperature until all solids have dissolved.[1]
- Cool the reaction mixture to 0°C using an ice bath.
- Add di-tert-butyl dicarbonate (1.1 1.5 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with deionized water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-Amino-PEG9-alcohol.
- Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure product.

Expected Yield: High (typically >90%)





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References

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